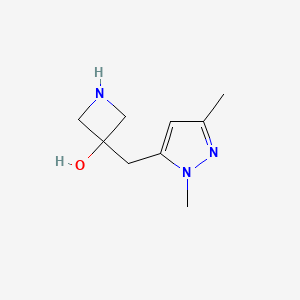
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol is a chemical compound with the molecular formula C9H15N3O It is a derivative of azetidin-3-ol, featuring a pyrazole ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: This compound shares the pyrazole moiety but differs in the substitution pattern.
3-(1-Methyl-1H-pyrazol-5-yl)azetidin-3-ol: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the azetidin-3-ol and pyrazole moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-7-3-8(12(2)11-7)4-9(13)5-10-6-9/h3,10,13H,4-6H2,1-2H3 |
InChI Key |
WYZBLSVYGUNCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC2(CNC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



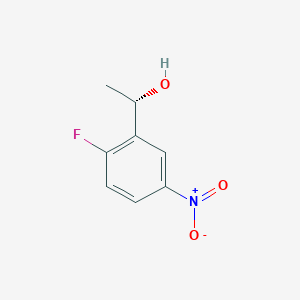
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
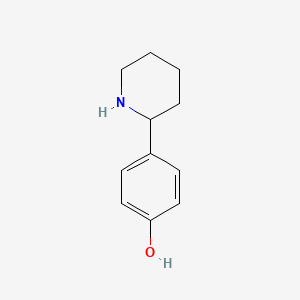
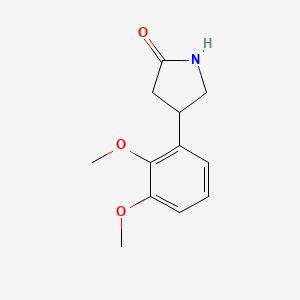

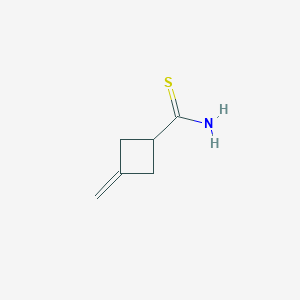
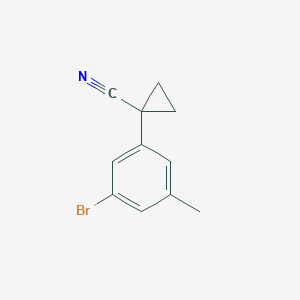
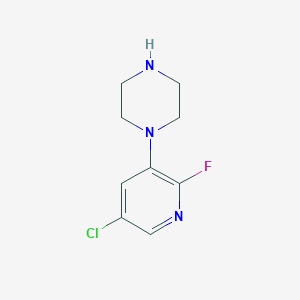
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
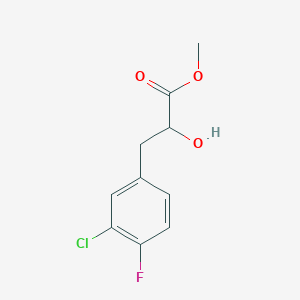
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)


